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3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane

Cat. No.: B13318213
M. Wt: 183.29 g/mol
InChI Key: NWFYDWHNCAUKSI-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical and Biological Research

Spirocyclic compounds are a unique class of organic molecules characterized by a central atom that is a part of two distinct rings. This structural feature imparts a three-dimensional architecture that is both rigid and complex. Heterocyclic spiro compounds, which incorporate atoms other than carbon (such as oxygen and nitrogen) into their ring structures, are of particular importance in the fields of medicinal chemistry, materials science, and agrochemicals. researchgate.net

The conformational rigidity of the spiro junction allows for a precise spatial arrangement of functional groups. chemscene.com This three-dimensional orientation is crucial for effective interaction with biological targets, such as the active sites of enzymes or receptors. sigmaaldrich.com Consequently, incorporating a spirocyclic framework can lead to enhanced activity, improved selectivity, and better pharmacokinetic properties in drug candidates. sigmaaldrich.com Unlike more flexible, linear molecules, the constrained nature of spirocycles can reduce the likelihood of binding to unintended, off-target molecules, which may lead to fewer side effects. sigmaaldrich.com Beyond pharmaceuticals, the distinct architecture of spiro heterocycles is utilized in the design of materials with specific electronic and optical properties for applications in organic electronics and sensors. researchgate.net

Overview of Oxygen- and Nitrogen-Containing Spiro[5.5]undecane Scaffolds

The spiro[5.5]undecane scaffold, which consists of two six-membered rings joined by a central spiro atom, is a common framework in synthetic and medicinal chemistry. When this carbon skeleton incorporates both oxygen and nitrogen atoms, it forms an "oxazaspiro" system. These scaffolds are prevalent in a significant number of biologically active molecules and natural products. chemscene.com

Research into various oxazaspiro[5.5]undecane derivatives has revealed a wide range of biological activities. For instance, compounds with a 1-oxa-4,9-diazaspiro[5.5]undecane core have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. acs.org Similarly, 3,9-diazaspiro[5.5]undecane-based molecules have been investigated as potent antagonists for the γ-aminobutyric acid type A (GABAA) receptor, which has potential applications in immunology. soton.ac.uk The 1-azaspiro[5.5]undecane ring system is the core structure of histrionicotoxin (B1235042) alkaloids, which are known for their interesting neurophysiological properties. clockss.org The versatility of this scaffold allows chemists to synthesize diverse libraries of compounds for drug discovery and development. researchgate.net

The table below summarizes selected examples of oxygen- and nitrogen-containing spiro[5.5]undecane scaffolds and their documented biological significance.

Scaffold NameBiological Target/Application
1-Oxa-4,9-diazaspiro[5.5]undecaneDual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist for pain treatment. acs.org
3,9-Diazaspiro[5.5]undecaneγ-Aminobutyric acid type A receptor (GABAAR) antagonist with immunomodulatory potential. soton.ac.uk
1-Azaspiro[5.5]undecaneCore structure of histrionicotoxin alkaloids, which modulate ion channels. clockss.org
1,9-Diazaspiro[5.5]undecaneUsed in compounds targeting obesity, pain, and psychotic disorders. nih.gov

Specific Focus on the 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane Core Structure

The compound this compound is a specific derivative within the oxazaspiro[5.5]undecane family. Its structure is defined by a spiro[5.5]undecane framework where the atom at position 1 is oxygen, the atom at position 5 is nitrogen, and two methyl groups are attached to the carbon at position 3. The central spiro atom is the carbon at position 6, which connects the two six-membered rings.

While this compound is commercially available, indicating its use in chemical synthesis or as a building block for more complex molecules, a review of publicly accessible scientific literature does not yield detailed research studies focused specifically on its synthesis, properties, or applications. pharmint.net The table below outlines the basic structural information for this compound.

PropertyData
IUPAC NameThis compound
Molecular FormulaC11H21NO
Core Scaffold1-Oxa-5-azaspiro[5.5]undecane
SubstituentsTwo methyl groups at position 3

Further research and publication are required to fully characterize the chemical, physical, and biological properties of the this compound core structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B13318213 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-10(2)8-12-11(13-9-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3

InChI Key

NWFYDWHNCAUKSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2(CCCCC2)OC1)C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving the 3,3 Dimethyl 1 Oxa 5 Azaspiro 5.5 Undecane Scaffold

Reaction Mechanisms of Key Synthetic Pathways

The formation of the 1-oxa-5-azaspiro[5.5]undecane core, a spiroaminal, is generally achieved through the intramolecular cyclization of a suitable amino alcohol precursor. This process is typically acid-catalyzed and involves the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the hydroxyl group.

A plausible synthetic route to 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane would involve the reaction of a suitably substituted aminodiol with a ketone or an aldehyde. The mechanism likely proceeds through the following key steps:

Iminium Ion Formation: The primary amine of the precursor reacts with a carbonyl compound (e.g., acetone, to install the dimethyl groups at the 3-position) under acidic conditions to form a Schiff base. Subsequent protonation of the nitrogen atom generates a reactive iminium ion intermediate.

Intramolecular Cyclization: The pendant hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the heterocyclic ring system.

Deprotonation: Loss of a proton from the oxonium ion intermediate yields the neutral spiroaminal product.

This proposed mechanism is analogous to the well-established mechanisms for spiroketal and spiroaminal formation, which are fundamental transformations in organic synthesis. chemtube3d.com The reaction is often reversible, and the position of the equilibrium can be influenced by factors such as the stability of the spirocyclic system and the reaction conditions.

Kinetic Studies of Spiro[5.5]undecane Formation

Kinetic studies on the formation of spiroketals, which are structurally related to the oxa-azaspiro[5.5]undecane system, have provided valuable insights into the factors governing the rate of these reactions. While specific kinetic data for this compound is not available, studies on analogous systems reveal the influence of catalysts, solvents, and substrate structure on the reaction kinetics.

For instance, the acid-catalyzed spiroketalization of glycal epoxides has been shown to be influenced by the nature of the acid catalyst and the solvent. nih.gov Kinetic analysis of these reactions often reveals the order of the reaction with respect to the reactants and the catalyst, providing information about the rate-determining step.

In a study on the methanol-induced kinetic epoxide-opening spirocyclization of glycal epoxides, the reaction was found to be second order in methanol (B129727). nih.gov This suggests a mechanism where one molecule of methanol acts as a proton shuttle while another acts as a nucleophile or a hydrogen-bond donor to activate the epoxide. nih.gov The table below summarizes kinetic data from a study on a related spiroketalization reaction, illustrating the effect of reaction conditions on the rate constant.

EntryCatalystSolventTemperature (°C)Rate Constant (k)
1TsOHCH2Cl225Value not specified
2Sc(OTf)3THF-20Value not specified
3Ti(Oi-Pr)4CH2Cl2/acetone-78Value not specified

Note: Specific rate constant values were not provided in the source material, but the relative conditions influencing the kinetics were highlighted. nih.govacs.org

These studies underscore the importance of reaction conditions in controlling the kinetics of spirocyclization reactions. It can be inferred that the formation of this compound would similarly be sensitive to the choice of acid catalyst, solvent, and temperature.

Intermediates and Transition State Analysis

The formation of spirocyclic systems like this compound proceeds through key intermediates and transition states that dictate the stereochemical outcome of the reaction. In the context of spiroaminal formation, the primary intermediate is the iminium ion. The geometry of this intermediate and the subsequent trajectory of the intramolecular nucleophilic attack are crucial in determining the stereochemistry of the final product.

For the closely related spiroketals, extensive studies on transition state models have been conducted. Deslongchamps' analysis of oxonium-based kinetic spiroketalizations provides a foundation for understanding the stereoelectronic effects that govern these reactions. acs.org A metal-chelated early transition state model has been proposed to be energetically favorable and consistent with the formation of certain spiroketal products. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to explore the mechanism of metal-catalyzed spiroketalization reactions. researchgate.net These studies help in elucidating the energies of transition states and intermediates, providing a deeper understanding of the reaction pathway. researchgate.net For chiral phosphoric acid-catalyzed stereoselective spiroketalization reactions, a short-lived polar transition state has been supported by computational and experimental evidence. acs.org The table below presents findings from a Hammett analysis of a spiroketalization reaction, which provides insights into the charge distribution in the transition state.

ParameterValueInterpretation
ρ (rho)-2.9Accumulation of positive charge in the transition state

This data is from a study on a chiral phosphoric acid-catalyzed spiroketalization and is presented here as an example of the types of analyses used to probe transition states in related systems. acs.org

These findings suggest that the transition state for the formation of this compound likely involves a significant degree of charge separation, and its structure would be influenced by stereoelectronic effects.

Redox Behavior and Electrochemical Studies of Spiro[5.5]undecane Derivatives

The redox behavior of spiro[5.5]undecane derivatives containing heteroatoms can be complex and is dependent on the specific nature and arrangement of these atoms within the scaffold. While no electrochemical studies were found specifically for this compound, research on related azaspiro compounds provides some insights into their potential redox properties.

For example, an investigation into the redox behavior of a series of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media revealed that these compounds can undergo both oxidation and reduction. The main product of electrolytic oxidation was identified as N-(1-aminocyclohexanecarbonyl)oxamic acid, while the main reduction product was an alcohol. These transformations suggest that the spirocyclic framework can be susceptible to ring-opening under certain electrochemical conditions.

More recently, the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been developed. rsc.org This process involves a radical-initiated dearomative cyclization, highlighting the potential for radical-mediated transformations in these systems. rsc.org The electrochemical approach offers a green alternative to traditional chemical methods, avoiding the need for external oxidants. rsc.org

The presence of the nitrogen atom in the this compound scaffold suggests that it could be susceptible to oxidation at the nitrogen center, potentially leading to the formation of nitroxide radicals or other oxidized species. The exact redox potentials and the nature of the electrochemical transformations would need to be determined through specific experimental studies on the target compound.

Advanced Structural Characterization and Conformational Analysis of 3,3 Dimethyl 1 Oxa 5 Azaspiro 5.5 Undecane

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. For 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons in different chemical environments. The gem-dimethyl groups at the C3 position would likely appear as a sharp singlet. The protons on the piperidine (B6355638) and tetrahydropyran (B127337) rings would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms would be downfield compared to the other methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include the spiro carbon, the quaternary carbon at C3, the carbons adjacent to the heteroatoms (C2, C4, C6, and C10), and the remaining methylene carbons of the cyclohexane (B81311) rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound

This table is illustrative and contains predicted chemical shifts based on related structures.

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
C(CH₃)₂~1.2 (s, 6H)~30
C(CH₃)₂-~75
CH₂-O~3.5-3.7 (m, 2H)~65
CH₂-N~2.8-3.0 (m, 2H)~50
Spiro C-~40
Other CH₂~1.4-1.8 (m)~20-35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band for the ether linkage would be expected around 1050-1150 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium, Broad
C-H Stretch (Aliphatic) 2850-3000 Strong
C-O Stretch (Ether) 1050-1150 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the rings, with characteristic losses of small molecules or radicals, providing further structural evidence.

Conformational Preferences and Dynamics of the Spiro[5.5]undecane Ring System

The spiro[5.5]undecane framework is composed of two six-membered rings joined at a single carbon atom. The conformational behavior of this system is a key aspect of its stereochemistry.

Chair and Twist Conformations of Six-Membered Rings

The six-membered rings in the spiro[5.5]undecane system, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable due to minimized angle and torsional strain. However, twist-boat conformations can also exist and may be populated depending on the substitution pattern.

Influence of Substituents (e.g., 3,3-Dimethyl) on Conformation

The conformational landscape of the 1-oxa-5-azaspiro[5.5]undecane scaffold is significantly influenced by the introduction of substituents. The presence of a gem-dimethyl group at the C(3) position, adjacent to the ether oxygen, imposes notable steric and stereoelectronic constraints that dictate the preferred three-dimensional structure of the molecule. While direct, comprehensive conformational analysis of this compound is not extensively documented in dedicated studies, its conformational preferences can be inferred from established principles in stereochemistry, including the Thorpe-Ingold effect and the conformational biases observed in substituted tetrahydropyran and piperidine rings.

The gem-dimethyl substitution at C(3) has a profound impact on the conformational flexibility of the tetrahydropyran ring. In a monosubstituted cyclohexane or heterocycle, a substituent can typically occupy either an axial or an equatorial position, often with a distinct energetic preference for the equatorial orientation to minimize 1,3-diaxial interactions. However, a gem-dimethyl group introduces a different set of steric considerations. One methyl group will occupy an axial position while the other is equatorial. This arrangement significantly restricts ring inversion, as the energetic barrier for flipping the chair conformation would involve forcing one of the bulky methyl groups through a highly unfavorable planar or twisted transition state. Consequently, the 3,3-dimethyl substitution effectively "locks" the conformation of the tetrahydropyran ring. nih.govresearchgate.net

This conformational restriction is a manifestation of the Thorpe-Ingold effect (also known as the gem-dimethyl effect). youtube.comwikipedia.orgchem-station.com This effect describes how geminal substitution on a carbon chain can alter bond angles and restrict rotational freedom, thereby favoring specific conformations. nih.govwpmucdn.com In the case of this compound, the internal C(2)-C(3)-C(4) bond angle within the tetrahydropyran ring is compressed due to the steric bulk of the two methyl groups. This angle compression and the associated steric hindrance reduce the conformational dynamism of the ring system. youtube.comchem-station.com

The piperidine ring is also expected to exist in a chair conformation. The conformational behavior of this ring is largely governed by the orientation of the substituent on the nitrogen atom (if any) and potential interactions across the spiro junction. The rigid conformation of the adjacent tetrahydropyran ring, enforced by the gem-dimethyl group, can influence the conformational equilibrium of the piperidine ring, although this effect is transmitted through the spiro center.

The following table summarizes the anticipated conformational effects of the 3,3-dimethyl group on the 1-oxa-5-azaspiro[5.5]undecane framework based on established chemical principles.

FeatureUnsubstituted 1-oxa-5-azaspiro[5.5]undecaneThis compoundPrimary Influence
Tetrahydropyran Ring Conformation Flexible chair, capable of ring inversion.Rigid, "locked" chair conformation.Gem-dimethyl effect (Thorpe-Ingold effect). youtube.comwikipedia.org
Methyl Group Orientation N/AOne axial, one equatorial.Steric requirements of gem-disubstitution.
Ring Inversion Barrier Relatively low.Significantly high, inversion is disfavored.Steric hindrance from the dimethyl group. nih.gov
Internal Bond Angles Standard sp³ angles (approx. 109.5°).C(2)-C(3)-C(4) angle is compressed.Thorpe-Ingold effect. chem-station.com
Overall Molecular Rigidity Relatively flexible.Increased rigidity.Conformational locking of one ring.

Computational Chemistry and Theoretical Studies of 3,3 Dimethyl 1 Oxa 5 Azaspiro 5.5 Undecane

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the optimized molecular geometry and various electronic properties of compounds like 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane.

For a molecule of this nature, a typical DFT study would commence with geometry optimization. This process determines the lowest energy arrangement of the atoms in space. A common approach involves using a functional, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311++G(d,p). bohrium.com The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.)

ParameterValue
C-O Bond Length (oxane ring)1.43 Å
C-N Bond Length (piperidine ring)1.47 Å
C-C-C Bond Angle (spiro center)109.5°
Dihedral Angle (oxane ring chair)55.0°

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy2.0 eV
HOMO-LUMO Gap8.5 eV
Dipole Moment2.1 D

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or interaction with other molecules. Methods like DFT can be used to map out the potential energy surface of a reaction.

For instance, the synthesis of the spirocyclic scaffold could be modeled to understand the regioselectivity and stereoselectivity of the key bond-forming steps. Computational analysis can help rationalize why certain isomers are formed preferentially over others by comparing the activation barriers of the different possible pathways.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides a detailed electronic description, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model the interactions between atoms.

For a flexible molecule like this compound, which contains two six-membered rings, a variety of conformations (e.g., chair, boat, twist-boat) are possible for each ring. Molecular mechanics can be used to perform a conformational search to identify the most stable low-energy conformers.

Building on this, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule over time. researchgate.net An MD simulation solves Newton's equations of motion for the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. This is particularly useful for understanding how the molecule behaves in different environments, such as in various solvents, and for exploring its conformational landscape. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process typically involves first optimizing the molecular geometry and then performing the NMR calculation on the optimized structure.

The calculated chemical shifts can then be compared to experimental data to confirm the structure of a synthesized compound or to help in the structural elucidation of a new molecule. nih.gov For complex molecules with many overlapping signals, computational predictions can be indispensable for assigning the correct resonances to the corresponding atoms. frontiersin.org Machine learning techniques are also increasingly being used in conjunction with computational methods to improve the accuracy of NMR predictions. frontiersin.org

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and intended to demonstrate the application of computational NMR prediction.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Spiro Carbon75.274.8
C(CH₃)₂32.532.1
CH₃28.928.5
O-CH₂65.465.0
N-CH₂48.748.3

Biological Activity and Molecular Target Engagement of 3,3 Dimethyl 1 Oxa 5 Azaspiro 5.5 Undecane Derivatives in Vitro and Sar Focus

Structure-Activity Relationship (SAR) Studies for Biological Profiling

No dedicated structure-activity relationship (SAR) studies for 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane derivatives were identified in the reviewed literature. SAR studies are crucial for understanding how chemical modifications to a core structure influence its biological activity, thereby guiding the design of more potent and selective compounds. The absence of such studies for this specific spirocyclic system means that the key structural features required for any potential biological activity remain unknown.

In Vitro Activity against Microbial Pathogens

Detailed data from in vitro studies assessing the activity of this compound derivatives against a range of microbial pathogens could not be located.

Antibacterial Activity (Gram-positive and Gram-negative strains)

There is no available data on the in vitro antibacterial activity of this compound derivatives against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity

Information regarding the in vitro antifungal activity of this compound derivatives is not present in the current scientific literature.

Anti-mycobacterial Activity

While some research has been conducted on other oxa-azaspiro[5.5]undecane scaffolds for anti-mycobacterial activity, no specific studies on this compound derivatives were found.

In Vitro Anticancer and Antitumor Activity

Specific data on the in vitro anticancer and antitumor activity of this compound derivatives is not available.

Inhibition of Cancer Cell Proliferation (e.g., human breast cancer cell lines, renal cell lines)

There are no published studies detailing the inhibitory effects of this compound derivatives on the proliferation of human breast cancer cell lines or renal cancer cell lines. While research on other isomeric or related oxa-azaspiro structures has shown some activity against breast cancer cell lines such as MDA-MB-231, this information cannot be extrapolated to the specific compound of interest.

Molecular Mechanisms of Action (e.g., cell cycle arrest, apoptosis induction)

Derivatives of the azaspiro[5.5]undecane framework have been shown to exert potent antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. nih.govmdpi.com

One notable derivative, 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro(5,5)undecane, referred to as CIMO, has demonstrated significant activity against both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells. nih.gov CIMO suppresses the proliferation of BT-549, MDA-MB-231, MCF-7, and BT-474 breast cancer cell lines with IC50 values of 3.05, 3.41, 4.12, and 4.19 µM, respectively, while showing minimal effects on normal cells. nih.gov Mechanistically, CIMO inhibits the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), key proteins in a signaling pathway often persistently active in tumors. nih.gov This inhibition leads to a decrease in the expression of genes crucial for cell cycle progression (e.g., CCND1) and survival (e.g., BCL2, BCL-xL). nih.gov Further analysis revealed that CIMO arrests breast cancer cells in the G0/G1 phase of the cell cycle and induces apoptosis. nih.gov

Similarly, studies on other related spirocyclic compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have shown they can cause an accumulation of cancer cells in the SubG1 phase, which is indicative of apoptosis. mdpi.com The induction of apoptosis by these compounds was confirmed through Annexin V staining, which detects the externalization of phosphatidylserine, a key marker of early apoptosis. mdpi.comfrontiersin.org For instance, certain chalcone (B49325) derivatives have been found to trigger apoptosis in cisplatin-resistant mesothelioma cells. nih.gov In human colon cancer HT-29 cells, specific chemical fractions have been shown to halt cell cycle progression at the G2/M phase and induce apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of caspases-8, -9, and -3. frontiersin.org

Table 1: Antiproliferative and Apoptotic Effects of Azaspiro[5.5]undecane Derivative CIMO

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms, Topoisomerases, Methionyl-tRNA Synthetase, Rho-associated Kinases)

The versatility of the azaspiro[5.5]undecane scaffold allows for its derivatives to act as inhibitors for a variety of enzymes implicated in different disease states.

Carbonic Anhydrase (CA) Isoforms Sulfonamide-bearing derivatives are a well-established class of carbonic anhydrase inhibitors (CAIs). researchgate.net Research into 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has explored their potential as CAIs for pharmacological applications, including anti-glaucoma and anti-cancer agents. researchgate.net The sulfonamide moiety is crucial as it typically binds to the zinc ion within the active site of the enzyme. researchgate.net Various CA isoforms, such as CA I, II, IV, and IX, are targeted by these inhibitors. researchgate.netnih.gov For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed Ki values ranging from 316.7 to 533.1 nM against human CA I and 412.5 to 624.6 nM against human CA II. nih.gov

Topoisomerases Topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. mdpi.comnih.gov While direct studies on this compound derivatives as topoisomerase inhibitors are not prominent, related heterocyclic structures like olivacine (B1677268) derivatives are known to inhibit topoisomerase II (topo II). mdpi.com These compounds function as "topoisomerase poisons," trapping the enzyme-DNA covalent complex, which blocks DNA replication and transcription, ultimately leading to cell death. mdpi.comnih.gov Similarly, certain phosphine (B1218219) oxide indenoquinoline derivatives have shown inhibitory activity against topoisomerase I. mdpi.com

Methionyl-tRNA Synthetase (MetRS) MetRS is a critical enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA. nih.gov It is a target for novel antibacterial agents. The compound REP8839, a diaryldiamine, is a potent and selective inhibitor of bacterial MetRS, demonstrating competitive inhibition with methionine. nih.gov While REP8839 does not possess the spiro[5.5]undecane core, its mechanism highlights the potential for developing enzyme inhibitors that target bacterial-specific isoforms.

Rho-associated Kinases (ROCKs) ROCKs are key regulators of the actin cytoskeleton and are involved in cell shape, motility, and invasion, making them attractive targets for anti-metastatic therapies. researchgate.net Structure-activity relationship studies of purine (B94841) derivatives substituted with piperidin-1-yl or azepan-1-yl groups—structurally related to the spiro-piperidine core—have identified them as inhibitors of ROCK2. researchgate.net These inhibitors were shown to be effective within cells, reducing the phosphorylation of the ROCK substrate MLC and inhibiting the ROCK-dependent invasion of melanoma cells. researchgate.net

Interaction with Molecular Targets

Beyond enzyme inhibition, derivatives of the azaspiro[5.5]undecane scaffold have been designed to interact with various other molecular targets, including G-protein coupled receptors (GPCRs) and DNA.

Sigma Receptor Ligand Interactions (e.g., σ1R)

The sigma-1 receptor (σ1R) is a unique molecular chaperone involved in various cellular functions, and its modulation is a promising strategy for treating pain and neurological disorders. acs.org A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and identified as potent dual-target ligands, acting as σ1R antagonists and μ-opioid receptor agonists. acs.orgnih.govresearchgate.net Structure-activity relationship studies found that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded the best profiles. nih.gov One of the most promising compounds, 15au, exhibited a balanced dual profile with high binding affinity for the human σ1R. acs.orgnih.gov

Opioid Receptor Modulation (e.g., μ-Opioid Receptor)

The μ-opioid receptor (MOR) is the primary target for opioid analgesics, the most effective drugs for severe pain. acs.org The same series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that antagonize σ1R also act as potent MOR agonists. acs.orgnih.govresearchgate.net This dual-target approach aims to develop safer analgesics by potentially mitigating some of the adverse effects associated with traditional opioids. acs.org The binding affinities and functional activities of these compounds have been characterized, with several derivatives showing high potency. acs.orgresearchgate.net

Table 2: Pharmacological Profile of a Representative Dual-Target Spiro-Derivative (15au)

DNA Binding and Cleavage Studies

Certain compounds featuring a spiro-piperidine scaffold have been investigated for their ability to interact with DNA. researchgate.net One study explored a specific tetrone derivative for its ability to cleave pBR322 plasmid DNA. researchgate.net Furthermore, fluorescence and viscosity studies were used to investigate its interaction with calf thymus DNA (CT-DNA). researchgate.net The results indicated that the compound interacts with DNA with a binding affinity (Kb) of 4.84 x 10^4 M^-1, suggesting that compounds with this scaffold can be effective biological agents that target DNA. researchgate.net

Applications and Future Research Directions of the 3,3 Dimethyl 1 Oxa 5 Azaspiro 5.5 Undecane Framework

Development as Chemical Probes for Biological Systems

The structural attributes of the 3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane framework make it a promising candidate for the development of chemical probes. The secondary amine within the piperidine (B6355638) ring offers a readily accessible point for functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin.

Fluorescent labeling of amine functional groups is a well-established technique in chemical biology. nih.govtcichemicals.comjenabioscience.com For instance, dansyl chloride can be reacted with primary and secondary amines to yield fluorescently labeled compounds, enabling their detection in minute quantities. nih.gov This principle can be applied to the 1-oxa-5-azaspiro[5.5]undecane core to generate probes for visualizing biological processes or for use in high-throughput screening assays.

Furthermore, the concept of spirocyclization has been successfully employed in the design of fluorescent probes. Spirocyclic xanthene-based probes, for example, can exist in a non-fluorescent spirocyclic form and a fluorescent open form, a transition that can be triggered by specific biological events like enzymatic reactions or changes in pH. nih.govmdpi.com This "off/on" switching mechanism is highly desirable for creating sensitive and specific probes. While structurally distinct, the principle of using a spirocyclic scaffold to control fluorescence could inspire the design of novel probes based on the this compound framework.

Future research in this area could involve:

Synthesis of fluorescently labeled derivatives: Coupling of various fluorophores to the nitrogen atom of the piperidine ring to create a library of chemical probes.

Development of activatable probes: Designing derivatives where the spirocyclic structure modulates the properties of an attached reporter group, leading to a change in signal upon interaction with a biological target.

Bioconjugation studies: Attaching the spirocyclic scaffold to biomolecules such as peptides or proteins to investigate their distribution and interactions within cellular systems.

Scaffold for Novel Drug Discovery in Medicinal Chemistry

Spirocyclic scaffolds are increasingly recognized for their value in drug discovery due to their inherent three-dimensionality, which allows for better mimicry of natural products and improved interaction with the complex binding sites of biological targets. mdpi.comresearchgate.net The this compound framework, combining a tetrahydropyran (B127337) and a piperidine ring, offers a rigid and sterically defined core that can be elaborated to target a wide range of proteins.

Studies on analogous spirocyclic systems have demonstrated their potential in various therapeutic areas. For example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. nih.gov In another study, 1-oxa-9-azaspiro[5.5]undecane has been used as a scaffold for developing inhibitors of the MmpL3 protein in M. tuberculosis, showing high activity against multidrug-resistant strains. tandfonline.com

The versatility of the oxa-azaspiro[5.5]undecane core is further highlighted by its use in creating dual-target ligands. Researchers have designed 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as both μ-opioid receptor agonists and σ1 receptor antagonists, a combination that could lead to potent and safer analgesics.

The this compound framework can be envisioned as a core for developing novel therapeutics targeting a variety of diseases. The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ether oxygen), along with the dimethyl-substituted carbon, provides distinct points for interaction with protein binding sites.

Analogous Spirocyclic Scaffold Therapeutic Target/Application
1-oxa-4,9-diazaspiro[5.5]undecaneSoluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease
1-oxa-9-azaspiro[5.5]undecaneMmpL3 protein inhibitors for tuberculosis
4-aryl-1-oxa-4,9-diazaspiro[5.5]undecaneDual μ-opioid receptor agonists and σ1 receptor antagonists for pain management

Strategies for Enhancing Selectivity and Potency through Structural Modifications

A key advantage of spirocyclic scaffolds in drug design is the ability to fine-tune the spatial orientation of substituents, which can lead to significant improvements in potency and selectivity. samipubco.com For the this compound framework, several positions are amenable to modification to optimize interactions with a biological target.

Key Positions for Structural Modification:

N-5 Position: The nitrogen atom of the piperidine ring is a primary site for derivatization. N-substitution can be used to introduce various functional groups that can interact with specific pockets of a binding site, thereby enhancing affinity and selectivity. For instance, in a series of N-substituted spiropiperidines developed as nociceptin (B549756) receptor ligands, modifications at this position were crucial for achieving high binding affinity. nih.gov

Gem-Dimethyl Group: The dimethyl substitution at the C-3 position provides a distinct steric feature that can be exploited for selective binding. While these groups are fixed in the parent scaffold, their influence on the conformation of the rings and their interaction with target proteins are important considerations in drug design.

Structure-activity relationship (SAR) studies on related spiro-piperidine derivatives have shown that even subtle changes to the scaffold can have a profound impact on biological activity. For example, in a series of spiro-lactone acetyl-CoA carboxylase (ACC) inhibitors, modification of the spiro-ring by introducing an oxo group or replacing heteroatoms led to significant changes in potency. lookchem.com

Future research should focus on creating a library of this compound derivatives with systematic modifications at these key positions. This would allow for a thorough exploration of the SAR and the identification of compounds with optimized potency and selectivity for specific biological targets.

Unexplored Reactivity and Derivatization Opportunities

The this compound framework contains two key functional groups—a secondary amine and an ether—that offer a range of possibilities for chemical derivatization. The reactivity of these groups can be harnessed to synthesize a diverse library of compounds for biological screening.

The secondary amine in the piperidine ring is a nucleophilic center that can readily undergo a variety of reactions, including:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents to explore different regions of a target's binding pocket.

N-Acylation: Formation of amides, which can act as hydrogen bond donors or acceptors and can introduce a wide range of functional groups.

Reductive Amination: Reaction with aldehydes or ketones to form more complex N-substituted derivatives.

The tetrahydropyran ring, containing the ether linkage, is generally more stable. However, the synthesis of spirocyclic ethers has been extensively studied, and various methods can be adapted to create derivatives of the 1-oxa-5-azaspiro[5.5]undecane core. researchgate.netnih.govabo.fi For example, strategies involving ring-closing metathesis or intramolecular cyclization could be employed to synthesize analogs with different substitution patterns on the ether ring. researchgate.net

Furthermore, the synthesis of the spirocyclic core itself can be a source of chemical diversity. The construction of spirocycles can be achieved through various synthetic strategies, including cycloaddition reactions, which can be adapted to produce a range of fragment-like heterocyclic spirocycles. nih.govresearchgate.net

Functional Group Potential Derivatization Reactions
Secondary Amine (N-5)N-Alkylation, N-Arylation, N-Acylation, Reductive Amination
Tetrahydropyran RingSynthesis of analogs with different substituents via modified cyclization strategies
Piperidine RingFunctionalization of the carbon backbone

Integration with Advanced Screening and Design Methodologies (e.g., 3D-QSAR, Fragment-Based Drug Design)

The unique structural features of the this compound framework make it an ideal candidate for integration with modern computational and screening techniques.

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity. mdpi.comnih.gov These methods can be used to build predictive models for a series of this compound derivatives, providing insights into the steric and electrostatic requirements for optimal binding to a target. The rigid nature of the spirocyclic core helps in creating more reliable 3D-QSAR models by reducing the conformational flexibility of the ligands.

Fragment-Based Drug Design (FBDD):

The this compound scaffold can be considered a "3D fragment" for use in fragment-based drug design. rsc.org FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a target, and then growing or linking these fragments to create more potent leads. nih.govresearchgate.net The spirocyclic nature of this framework provides a novel and three-dimensional starting point for fragment elaboration. tandfonline.com

The development of a library of spirocyclic fragments, including derivatives of 1-oxa-5-azaspiro[5.5]undecane, could provide a rich source of novel starting points for drug discovery programs. tandfonline.com The synthetic accessibility of these scaffolds, combined with their unique structural properties, makes them valuable additions to fragment screening libraries.

Future directions for integrating this framework with advanced methodologies include:

Development of 3D-QSAR models: Synthesizing a focused library of derivatives and using their biological data to build predictive CoMFA and CoMSIA models.

Inclusion in fragment libraries: Synthesizing the core scaffold and simple derivatives for inclusion in fragment screening campaigns against a variety of biological targets.

Structure-based design: Using X-ray crystallography or cryo-electron microscopy to determine the binding mode of this compound derivatives to their targets, and using this information to guide further optimization.

Q & A

Q. Example comparison table :

DerivativeStructural FeatureBiological ActivityReference
9-Benzyl-1-oxa-9-azaspiro...Benzyl substitution at N9MmpL3 inhibition (IC50_{50} = 0.8 µM)
3-Hydroxy-1-oxa-5-azaspiro...Hydroxyl group at C3Reduced cytotoxicity in vitro

Advanced: How can contradictory data on the compound’s biological targets be resolved?

Discrepancies in reported activities (e.g., antitubercular vs. neurological targets) may arise from:

  • Assay variability : Differences in cell lines (e.g., M. tuberculosis H37Rv vs. neuronal models) and endpoint measurements .
  • Off-target effects : Use of orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to validate target engagement .
  • Structural analogs : Compare activities of derivatives (e.g., tert-butyl or cyclohexyl substitutions) to isolate pharmacophore contributions .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., ring-opening polymerization) and activation energies .
  • Molecular docking : Predicts binding modes to targets like MmpL3 or sEH, guiding derivative design .
  • Molecular Dynamics (MD) : Simulates conformational stability in biological membranes, critical for CNS-targeted analogs .

Advanced: What experimental strategies address poor aqueous solubility of spirocyclic compounds like this compound?

  • Formulation optimization : Use of co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility without altering core structure .
  • Nanoencapsulation : Lipid nanoparticles improve bioavailability in in vivo models .

Basic: What are the primary safety considerations when handling this compound?

  • Toxicity screening : Prioritize Ames tests for mutagenicity and hepatic microsome assays for metabolic stability .
  • Protective measures : Use fume hoods and nitrile gloves due to potential irritant properties (analogous to related azaspiro compounds) .

Advanced: How can researchers resolve discrepancies in reported spectral data for this compound?

  • Reference standardization : Cross-validate NMR chemical shifts with structurally characterized analogs (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives) .
  • Crystallographic validation : If available, compare experimental X-ray data with computational predictions .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

  • Purification bottlenecks : Chromatography may struggle with spirocyclic byproducts; switch to crystallization or continuous flow reactors .
  • Catalyst recycling : Immobilize Triton-B on solid supports to reduce costs .

Advanced: How do stereochemical variations impact the compound’s pharmacological profile?

  • Chirality effects : Enantiomers may exhibit divergent activities (e.g., (2S,6R,8S)-configured spiroacetals show enhanced bioactivity in insect-derived analogs) .
  • Resolution methods : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.